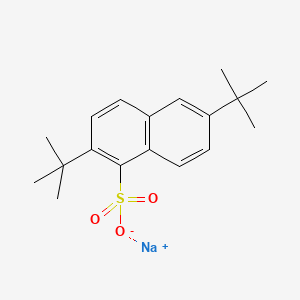
Sodium dibunate
Übersicht
Beschreibung
Sodium dibunate is a sodium salt of dibunic acid, known for its application as a cough suppressant. It is marketed under various trade names such as Becantal, Becantex, and Linctussal . The compound is recognized for its ability to suppress cough without causing sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium dibunate is synthesized by reacting dibunic acid with sodium hydroxide. The reaction typically involves dissolving dibunic acid in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale neutralization of dibunic acid with sodium hydroxide. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumdibunat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Natriumdibunat kann zu Sulfonsäurederivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Natriumdibunat in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Natriumdibunat kann Substitutionsreaktionen eingehen, bei denen die Sulfonsäuregruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonsäurederivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
Natriumdibunat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf zelluläre Pfade und als Werkzeug in biochemischen Assays.
Medizin: Wird hauptsächlich als Hustenstiller eingesetzt, wobei laufende Forschungen zu seinen breiteren therapeutischen Anwendungen durchgeführt werden.
Industrie: Wird in der Formulierung von Arzneimitteln und als Additiv in verschiedenen industriellen Prozessen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Natriumdibunat beinhaltet seine Fähigkeit, auf den Hustenreflexweg zu wirken. Es wirkt, indem es afferente Signale im Reflexbogen blockiert, der den Husten kontrolliert, und so die Hustenreaktion unterdrückt. Diese Wirkung wird erreicht, ohne Sedierung oder Atemdepression zu verursachen, was es zu einer sichereren Alternative zu narkotischen Antitussiva macht .
Ähnliche Verbindungen:
Benzonatat: Ein weiterer peripher wirkender Hustenstiller.
Codein: Ein narkotisches Antitussivum mit sedativen Eigenschaften.
Dextromethorphan: Ein zentral wirkender Hustenstiller.
Vergleich:
Natriumdibunat vs. Benzonatat: Beide wirken peripher und verursachen keine Sedierung oder Atemdepression. Natriumdibunat wird wegen seiner geringeren Häufigkeit von Nebenwirkungen bevorzugt.
Natriumdibunat vs. Codein: Natriumdibunat verursacht keine Sedierung, Euphorie oder Gewöhnung, was es zu einer sichereren Alternative macht.
Natriumdibunat vs. Dextromethorphan: Natriumdibunat wirkt peripher, während Dextromethorphan zentral wirkt.
Natriumdibunat zeichnet sich durch sein Sicherheitsprofil und seine Wirksamkeit als Hustenstiller aus, was es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen macht.
Wirkmechanismus
The mechanism of action of sodium dibunate involves its ability to act on the cough reflex pathway. It works by blocking afferent signals in the reflex arc that controls cough, thereby suppressing the cough response. This action is achieved without causing sedation or respiratory depression, making it a safer alternative to narcotic antitussives .
Vergleich Mit ähnlichen Verbindungen
Benzonatate: Another peripherally acting cough suppressant.
Codeine: A narcotic antitussive with sedative properties.
Dextromethorphan: A centrally acting cough suppressant.
Comparison:
Sodium Dibunate vs. Benzonatate: Both are peripherally acting and do not cause sedation or respiratory depression. this compound is preferred for its lower incidence of side effects.
This compound vs. Codeine: this compound does not cause sedation, euphoria, or habituation, making it a safer alternative.
This compound vs. Dextromethorphan: this compound acts peripherally, whereas dextromethorphan acts centrally.
This compound stands out for its safety profile and effectiveness as a cough suppressant, making it a valuable compound in both medical and industrial applications.
Eigenschaften
CAS-Nummer |
14992-59-7 |
|---|---|
Molekularformel |
C18H24NaO3S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21); |
InChI-Schlüssel |
KMRZPPDXZYJEPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
14992-59-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium dibunate; Dibunato di sodio; L 1633; L-1633; L1633; Becantex; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




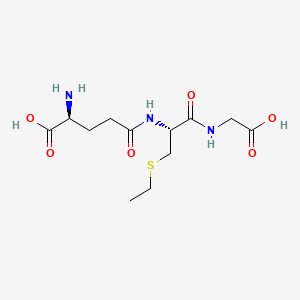

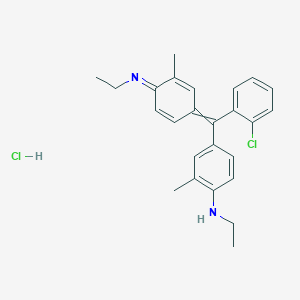

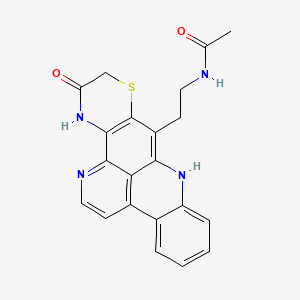

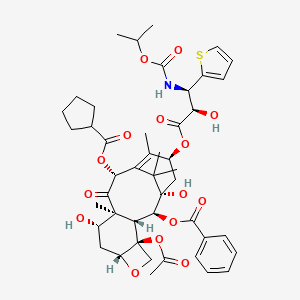
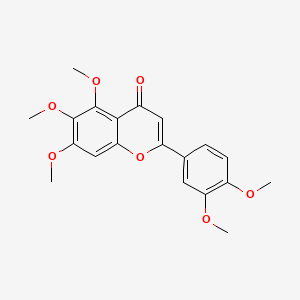

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)
![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)
